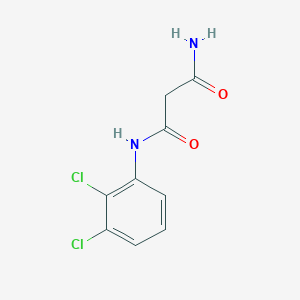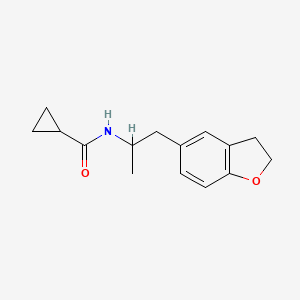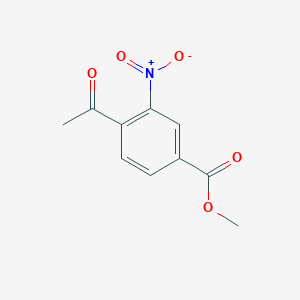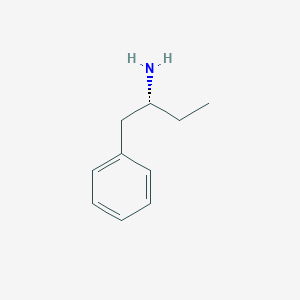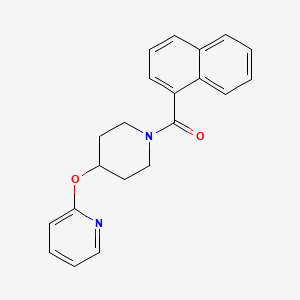
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2253641-24-4 . It has a molecular weight of 239.31 and its IUPAC name is this compound . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h8-11H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.31 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Chiral Auxiliary and Building Blocks in Organic Synthesis
Tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate serves as an effective chiral auxiliary and building block in organic synthesis. It has been utilized for the preparation of enantiomerically pure compounds, showcasing its role in enhancing the stereoselectivity of reactions. For instance, it has facilitated the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios, demonstrating its value in producing stereochemically complex molecules (Studer, Hintermann, & Seebach, 1995).
Antimycobacterial Activities
Research into the antimycobacterial properties of compounds structurally related to this compound has identified potent inhibitors against Mycobacterium tuberculosis. Notably, certain derivatives have shown significant in vitro and in vivo efficacy, surpassing that of existing treatments like isoniazid, indicating potential for new antimycobacterial therapies (Sriram et al., 2007).
Enabling Access to Novel Macrocyclic Inhibitors
The compound has been a precursor in the synthesis of macrocyclic Tyk2 inhibitors, highlighting its utility in drug discovery. The development of a highly functionalized 2-pyrrolidinone framework has enabled the identification of potent and selective inhibitors, showcasing the compound's role in the exploration of new therapeutic agents (Sasaki et al., 2020).
Intermediate for Anticancer Drugs
As an important intermediate in the synthesis of small molecule anticancer drugs, this compound facilitates the creation of compounds targeting the PI3K/AKT/mTOR pathway, a critical axis in cancer cell growth and survival. This highlights its significance in the development of novel anticancer strategies (Zhang, Ye, Xu, & Xu, 2018).
Antibacterial Agent Development
The structure-activity relationship studies of this compound derivatives have contributed to the development of new antibacterial agents. Certain derivatives exhibit promising in vitro and in vivo activities, with potential for clinical evaluation as therapeutics against bacterial infections (Bouzard et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
tert-butyl 3-cyclopropyl-2-formylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUILHPZPGTSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)

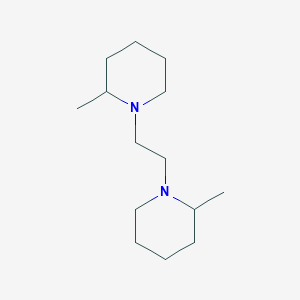
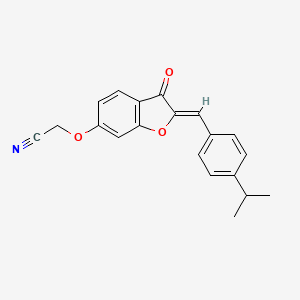
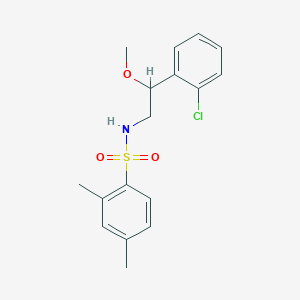
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
